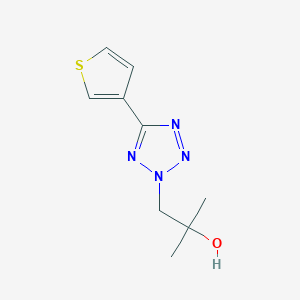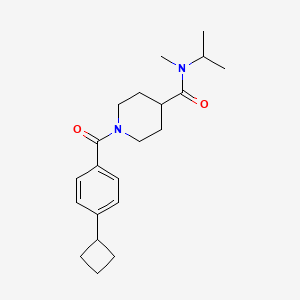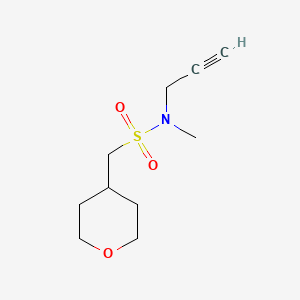
2-Methyl-1-(5-thiophen-3-yltetrazol-2-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(5-thiophen-3-yltetrazol-2-yl)propan-2-ol, also known as MTT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MTT is a tetrazole derivative that has been synthesized and studied for its biochemical and physiological effects.
作用机制
2-Methyl-1-(5-thiophen-3-yltetrazol-2-yl)propan-2-ol is believed to exert its effects by modulating the activity of GABA receptors. Specifically, this compound has been shown to enhance the activity of GABA receptors by binding to a specific site on the receptor. This results in increased inhibition of neuronal activity, which can lead to anxiolytic and antiepileptic effects. Additionally, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that this compound can reduce anxiety-like behavior in mice and exhibit anticonvulsant activity. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
One advantage of using 2-Methyl-1-(5-thiophen-3-yltetrazol-2-yl)propan-2-ol in lab experiments is its ability to modulate the activity of GABA receptors, which are involved in a range of physiological processes. Additionally, this compound has been shown to exhibit a range of biochemical and physiological effects, making it a potential candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the study of 2-Methyl-1-(5-thiophen-3-yltetrazol-2-yl)propan-2-ol. One direction is the development of new drugs based on the this compound scaffold, which could exhibit improved pharmacological properties. Another direction is the study of the mechanisms underlying the anti-tumor activity of this compound, which could lead to the development of new cancer therapies. Additionally, the study of the effects of this compound on other physiological processes, such as inflammation and oxidative stress, could lead to the development of new treatments for a range of diseases.
合成方法
2-Methyl-1-(5-thiophen-3-yltetrazol-2-yl)propan-2-ol can be synthesized through a multi-step process that involves the reaction of 2-methyl-2-hydroxypropanenitrile with thiophene-2-carboxylic acid, followed by the reaction of the resulting intermediate with sodium azide and zinc chloride. The final step involves the reduction of the resulting tetrazole intermediate with sodium borohydride to yield this compound.
科学研究应用
2-Methyl-1-(5-thiophen-3-yltetrazol-2-yl)propan-2-ol has shown potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been studied for its ability to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and epilepsy. In cancer research, this compound has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved pharmacological properties.
属性
IUPAC Name |
2-methyl-1-(5-thiophen-3-yltetrazol-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-9(2,14)6-13-11-8(10-12-13)7-3-4-15-5-7/h3-5,14H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYBFGQZAWTDMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1N=C(N=N1)C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylsulfonyl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7678241.png)
![4-(cyclopropanecarbonyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7678258.png)
![2-[(5-acetylpyridin-2-yl)amino]-N-ethylacetamide](/img/structure/B7678260.png)
![4-[[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]methyl]pyridin-2-amine](/img/structure/B7678280.png)

![N-[1-(2-methylfuro[3,2-c]pyridin-4-yl)piperidin-3-yl]methanesulfonamide](/img/structure/B7678289.png)
![N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide](/img/structure/B7678296.png)
![5-chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(ethylamino)benzamide](/img/structure/B7678302.png)
![4-[(3-Methoxy-4-methylphenyl)methyl]-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7678304.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpyrrolidine-1-carboxamide](/img/structure/B7678323.png)
![3-(methoxymethyl)-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7678329.png)
![2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7678333.png)

